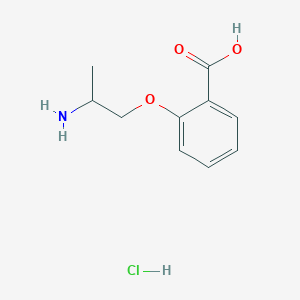

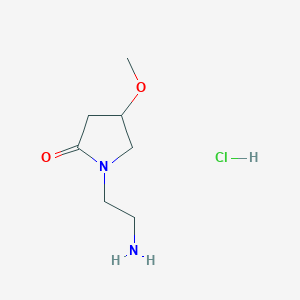

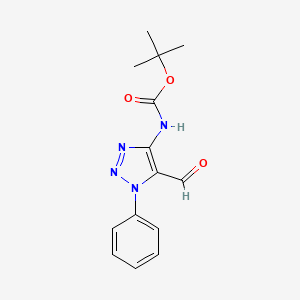

1-(2-Aminoethyl)-4-methoxypyrrolidin-2-one;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Amines, such as “1-(2-Aminoethyl)-4-methoxypyrrolidin-2-one;hydrochloride”, are derivatives of ammonia in which one or more hydrogen atoms are replaced by hydrocarbon groups . They are classified as primary, secondary, or tertiary depending on the number of hydrocarbon groups attached to the nitrogen atom .

Molecular Structure Analysis

Amines typically have three bonds and one pair of lone pair electrons, making the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees .Chemical Reactions Analysis

Amines can react with acids to form salts plus water in exothermic reactions . They may also be incompatible with certain substances such as isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Physical And Chemical Properties Analysis

Amines are typically water-soluble and can be combustible . They can cause temporary incapacitation or residual injury .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modification

1-(2-Aminoethyl)-4-methoxypyrrolidin-2-one hydrochloride has been utilized in various chemical synthesis and modification processes. For instance, it has been used in the study of imidazolidin-4-ones as skeletal modifications in bioactive oligopeptides. These compounds act as proline surrogates or protect the N-terminal amino acid against hydrolysis. An unexpected stereoselectivity was observed in the formation of imidazolidin-4-one when reacting alpha-aminoamide derivatives of the antimalarial drug primaquine with benzaldehydes containing specific substituents, highlighting the role of intramolecular hydrogen bonds (Ferraz et al., 2007). Furthermore, its derivatives have been recognized as versatile chiral auxiliaries, such as in the synthesis of (S)‐(−)‐1‐Amino‐2‐Methoxymethylpyrrolidine (SAMP) and (R)‐(+)‐1‐Amino‐2‐Methoxymethylpyrrolidine (RAMP), which are crucial for various synthetic strategies including acylation and alkylation (Enders, Fey, & Kipphardt, 2003).

Pharmacological Profiles

The pharmacological profiles of compounds derived from 1-(2-Aminoethyl)-4-methoxypyrrolidin-2-one hydrochloride have been extensively studied. For example, R-96544, derived from this chemical, is the active form of a novel 5-HT2A receptor antagonist showing significant inhibition of platelet aggregation and potential for treating conditions mediated by the 5-HT2A receptor, underscoring its therapeutic potential (Ogawa et al., 2002).

Antimicrobial Activity

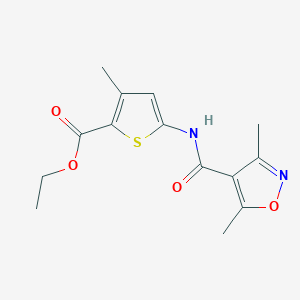

Compounds like 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, derived from this chemical, have shown promising antimicrobial activities. Their synthesis and activity against various bacterial strains have been documented, providing insights into the development of new antibacterial agents (Egawa et al., 1984).

Corrosion Inhibition

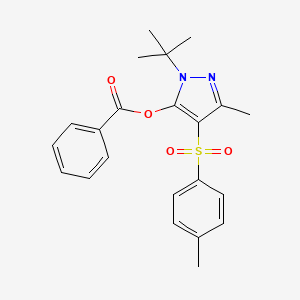

The application of derivatives of 1-(2-Aminoethyl)-4-methoxypyrrolidin-2-one hydrochloride in corrosion control has been explored, such as in the study of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole for mild steel in acidic media. This research underscores the compound's significance in developing effective corrosion inhibitors (Bentiss et al., 2009).

Neuropharmacology

Research into the neuroleptic activity of benzamides synthesized from 1-(2-Aminoethyl)-4-methoxypyrrolidin-2-one hydrochloride has provided valuable insights. Compounds such as cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide demonstrated significant potential as neuroleptics, offering new avenues for psychosis treatment (Iwanami et al., 1981).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-aminoethyl)-4-methoxypyrrolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.ClH/c1-11-6-4-7(10)9(5-6)3-2-8;/h6H,2-5,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIIRPRNEFJGOJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(=O)N(C1)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2586050.png)

![3-[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid](/img/structure/B2586053.png)

![N-(4-ethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2586054.png)

![5-Fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2586056.png)

![3-((3-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2586061.png)

![(Z)-5-((2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2586065.png)

![N-(Benzo[d]thiazol-6-yl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)acrylamide](/img/structure/B2586066.png)

![2-[(4-Chlorophenyl)sulfonylmethyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2586070.png)